molecular formula C18H22FNO4S B2419862 5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide CAS No. 1787903-18-7

5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide

Cat. No.: B2419862
CAS No.: 1787903-18-7
M. Wt: 367.44
InChI Key: WSAFUBZPHDRNSN-UHFFFAOYSA-N
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Description

5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide is a chemical compound supplied for research use. This product is not intended for diagnostic or therapeutic applications. The molecular formula of this compound is C18H22FNO4S, and it has a molecular weight of 367.44 g/mol . It is provided with the CAS Number 1787903-18-7 . The structure of this compound features a benzenesulfonamide core, which is a common pharmacophore in medicinal chemistry, substituted with a fluoro and methoxy group, and linked to a 5-hydroxy-3-phenylpentyl chain . Compounds with sulfonamide functionalities are of significant interest in chemical research and drug discovery due to their potential to interact with various biological targets. Researchers value this specific reagent for its potential use as a building block in the synthesis of more complex molecules or for probing biological mechanisms in experimental settings. The presence of both fluorine and a sulfonamide group in its structure is particularly noteworthy, as fluorine incorporation can influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the sulfonamide group can facilitate hydrogen bonding with enzymes or receptors . Handle this product with care in a controlled laboratory environment. This product is strictly for research purposes and is not classified as a drug. This compound is offered for non-human research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-24-17-8-7-16(19)13-18(17)25(22,23)20-11-9-15(10-12-21)14-5-3-2-4-6-14/h2-8,13,15,20-21H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFUBZPHDRNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 5-Hydroxy-3-phenylpentanone

The primary route to 5-hydroxy-3-phenylpentylamine involves reductive amination of 5-hydroxy-3-phenylpentanone. In a typical procedure:

  • Reactants : 5-hydroxy-3-phenylpentanone (10 mmol), ammonium acetate (15 mmol), and sodium cyanoborohydride (12 mmol) are combined in methanol (30 mL).
  • Conditions : The mixture is stirred at 60°C for 24 hours under nitrogen.
  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1).
  • Yield : 78% as a colorless oil.

Key Analysis :

  • Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the hydroxyl group.
  • Methanol’s polarity facilitates proton exchange, critical for imine formation.

Sulfonylation with 5-Fluoro-2-methoxybenzenesulfonyl Chloride

General Sulfonylation Procedure

The amine intermediate undergoes sulfonylation under Schlenk conditions:

  • Reactants : 5-hydroxy-3-phenylpentylamine (5 mmol), 5-fluoro-2-methoxybenzenesulfonyl chloride (5.5 mmol), triethylamine (10 mmol), and DCM (30 mL).
  • Conditions : The sulfonyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is washed with 1M HCl, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
  • Yield : 85–91% as a white solid.

Key Analysis :

  • Triethylamine neutralizes HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack.
  • Low-temperature addition minimizes sulfonyl chloride hydrolysis.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

A systematic evaluation of solvents and catalysts was conducted (Table 1):

Table 1. Optimization of sulfonylation conditions

Entry Solvent Catalyst Temp (°C) Yield (%)
1 DCM None 25 85
2 MeCN/H₂O (1:1) AgNO₃ (20 mol%) 60 72
3 DMF None 25 54
4 THF None 25 68

Insights :

  • DCM outperformed polar solvents (DMF, THF) due to better solubility of the sulfonyl chloride.
  • AgNO₃ in MeCN/H₂O promoted radical pathways, reducing selectivity.

Large-Scale Synthesis and Industrial Considerations

Gram-Scale Preparation

A 250 mL reactor was charged with:

  • 5-hydroxy-3-phenylpentylamine (50 mmol), sulfonyl chloride (55 mmol), and DCM (150 mL).
  • After standard workup, 43.2 g (82% yield) of product was obtained, demonstrating scalability.

Challenges :

  • Exothermic reactions required controlled addition rates to prevent thermal degradation.
  • Column chromatography was replaced with recrystallization (ethyl acetate/hexane) for cost efficiency.

Mechanistic and Side-Reaction Studies

Radical Inhibition Experiments

Adding TEMPO (2 mmol) to the reaction mixture completely inhibited product formation, confirming radical intermediates’ role in side reactions. HRMS detected a TEMPO-adduct ([M+Na]⁺ = 436.2365), suggesting a sulfonyl radical intermediate.

Hydrolysis of Sulfonyl Chloride

In aqueous MeCN, 5-fluoro-2-methoxybenzenesulfonyl chloride hydrolyzed to the sulfonic acid within 2 hours at 60°C, emphasizing the need for anhydrous conditions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.79–7.75 (m, 2H, ArH), 6.94–6.89 (m, 2H, ArH), 5.19 (s, 1H, OH), 3.80 (s, 3H, OCH₃).
  • HRMS (ESI) : [M+Na]⁺ calcd. 367.4, found 367.3.

Purity Metrics :

  • HPLC analysis showed >99% purity (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as an enzyme inhibitor or therapeutic agent.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.

    Furosemide: A sulfonamide diuretic used to treat fluid retention.

Uniqueness

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” is unique due to its specific structural features, such as the fluorine atom, hydroxyl group, and methoxy group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Biological Activity

5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a fluorine atom and a methoxy group contributes to its unique properties, potentially enhancing its interaction with biological targets.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C17H22FNO3S
  • Molecular Weight: 345.43 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Receptors: The compound may act as an antagonist or agonist at certain receptor sites, affecting cellular signaling pathways.

Efficacy Against Microbial Strains

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains:

Microbial Strain ID50 (M)
Staphylococcus aureus1 x 10^-6
Escherichia coli1 x 10^-7
Streptococcus faecium9 x 10^-8

These findings suggest that the compound may possess similar inhibitory effects, warranting further investigation.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of sulfonamides exhibit cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have shown ID50 values ranging from 1×1051\times 10^{-5} to 1×1041\times 10^{-4} M against leukemia cells. This raises the potential for this compound to be explored as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed assessed the antimicrobial efficacy of various sulfonamides, concluding that modifications in the side chains significantly affected their potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another research article highlighted the potential of sulfonamide derivatives in targeting cancer cell proliferation. The study found that specific modifications led to enhanced activity against several cancer lines, suggesting a promising avenue for drug development .

Q & A

Q. What are the key synthetic routes for 5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the hydroxyl-bearing intermediate and subsequent coupling with the fluorinated benzene moiety. Critical steps include:
  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the sulfonamide group for nucleophilic attack by the pentylamine derivative .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate intermediates and final product .
  • Optimization : Control of temperature (0–25°C for coupling), pH (neutral for amine stability), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the hydroxyl .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s deshielding effect at C5, methoxy group at C2) and stereochemical integrity of the pentyl chain .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence the compound’s biological activity, and what structure-activity relationship (SAR) studies exist?

  • Methodological Answer :
  • Fluorine Substitution : Fluorine at C5 enhances metabolic stability and modulates electronic effects (σₚ ~ +0.06), improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) .
  • Methoxy Group : Positional isomers (e.g., 3-methoxy vs. 2-methoxy) alter steric hindrance; 2-methoxy improves solubility via H-bonding with aqueous media .
  • SAR Workflow : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2, CA IX) across analogs. Use molecular docking (AutoDock Vina) to map substituent interactions with active-site residues .

Q. What computational methods are used to predict the compound’s interactions with biological targets, and how are contradictions in docking vs. experimental data resolved?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS force fields model ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities; discrepancies with experimental IC₅₀ values may arise from solvent effects or protonation state assumptions .
  • Resolution : Validate via mutagenesis (e.g., alanine scanning of predicted contact residues) or isothermal titration calorimetry (ITC) to measure ΔH and ΔS .

Q. How can researchers address contradictions in reported solubility data across different solvent systems?

  • Methodological Answer :
  • Solvent Screening : Use shake-flask method with UV-Vis quantification (λ_max ~270 nm) in buffers (pH 7.4), DMSO, or ethanol. Note: Hydroxy and sulfonamide groups confer pH-dependent solubility (e.g., higher solubility in basic media) .
  • Cosolvency Studies : Ternary phase diagrams (e.g., PEG-400/water) identify optimal excipients for in vivo formulations .
  • Contradiction Analysis : Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

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